Cas no 702640-95-7 (4,7-Dichloro-2-(trifluoromethyl)quinoline)

4,7-Dichloro-2-(trifluoromethyl)quinoline structure
702640-95-7 structure
Product Name:4,7-Dichloro-2-(trifluoromethyl)quinoline
CAS No:702640-95-7
MF:C10H4Cl2F3N
MW:266.046670913696
MDL:MFCD11504914
CID:68655
PubChem ID:18451516
Update Time:2025-07-18

4,7-Dichloro-2-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dichloro-2-(trifluoromethyl)quinoline
    • A866647
    • 4,7-dichloro-2-trifluoromethylquinoline
    • AKOS015850349
    • SCHEMBL3344697
    • DTXSID10593978
    • 702640-95-7
    • BS-24702
    • CS-0212021
    • SB69301
    • MFCD11504914
    • FT-0725075
    • DB-074281
    • MDL: MFCD11504914
    • Inchi: 1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H
    • InChI Key: PABBFMFOBKWLJJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)N=C2C=C(C=CC2=1)Cl

Computed Properties

  • Exact Mass: 264.96700
  • Monoisotopic Mass: 264.9672890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 4.56040

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4,7-Dichloro-2-(trifluoromethyl)quinoline Suppliers

Amadis Chemical Company Limited
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(CAS:702640-95-7)4,7-Dichloro-2-(trifluoromethyl)quinoline
Order Number:A866647
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:00
Price ($):363.0
Email:sales@amadischem.com

Additional information on 4,7-Dichloro-2-(trifluoromethyl)quinoline

Introduction to 4,7-Dichloro-2-(trifluoromethyl)quinoline (CAS No. 702640-95-7) in Modern Chemical Research

4,7-Dichloro-2-(trifluoromethyl)quinoline, identified by the chemical abstracts service number 702640-95-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds known for their broad spectrum of biological activities. The structural features of 4,7-Dichloro-2-(trifluoromethyl)quinoline, particularly the presence of chlorine and trifluoromethyl substituents, contribute to its unique chemical properties and potential applications in drug discovery and material science.

The 4,7-Dichloro-2-(trifluoromethyl)quinoline structure consists of a quinoline core substituted with two chlorine atoms at the 4- and 7-positions and a trifluoromethyl group at the 2-position. This arrangement imparts a high degree of lipophilicity and electronic tunability, making it a valuable scaffold for designing novel bioactive molecules. The chlorine atoms enhance electrophilic aromatic substitution reactions, while the trifluoromethyl group improves metabolic stability and binding affinity to biological targets.

In recent years, 4,7-Dichloro-2-(trifluoromethyl)quinoline has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its structural framework to develop compounds with antimicrobial, anticancer, and anti-inflammatory properties. One notable area of investigation involves its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the quinoline core of 4,7-Dichloro-2-(trifluoromethyl)quinoline, scientists have generated derivatives that exhibit potent inhibitory activity against specific kinases.

Recent advancements in computational chemistry have further highlighted the significance of 4,7-Dichloro-2-(trifluoromethyl)quinoline as a lead compound. Molecular docking studies have demonstrated that this compound can interact with target proteins through multiple binding modes, enhancing its therapeutic potential. Additionally, virtual screening techniques have been employed to identify novel analogs of 4,7-Dichloro-2-(trifluoromethyl)quinoline with improved pharmacokinetic profiles. These computational approaches have accelerated the discovery process and provided insights into the structural optimization of quinoline-based drugs.

The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts alkylation followed by chlorination and trifluoromethylation. Advances in synthetic methodologies have enabled the efficient production of this compound on both laboratory and industrial scales. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce functional groups at specific positions on the quinoline ring with high regioselectivity.

Another area where 4,7-Dichloro-2-(trifluoromethyl)quinoline has shown promise is in the development of fluorescent probes for biological imaging. Quinoline derivatives are known for their strong fluorescence properties, which make them suitable for tracking biological processes in real-time. Researchers have designed probes based on 4,7-Dichloro-2-(trifluoromethyl)quinoline that can specifically label target molecules or cellular structures. These probes have been instrumental in understanding complex biological mechanisms and diagnosing diseases at the molecular level.

The versatility of 4,7-Dichloro-2-(trifluoromethyl)quinoline extends beyond pharmaceutical applications. In material science, this compound has been explored as a building block for organic semiconductors and light-emitting diodes (LEDs). The electron-withdrawing nature of the chlorine and trifluoromethyl groups enhances charge transport properties, making quinoline-based materials attractive for optoelectronic devices. Recent studies have demonstrated that thin films derived from derivatives of 4,7-Dichloro-2-(trifluoromethyl)quinoline exhibit excellent performance in solar cells and organic light-emitting diodes (OLEDs).

The environmental impact of using 4,7-Dichloro-2-(trifluoromethyl)quinoline as a chemical intermediate has also been examined. While this compound offers numerous benefits in synthetic chemistry and drug development, its disposal requires careful consideration to minimize environmental harm. Researchers are exploring green chemistry approaches to improve the sustainability of quinoline-based syntheses. For example, catalytic methods that reduce waste generation and energy consumption are being developed to ensure that the use of 4,7-Dichloro-2-(trifluoromethyl)quinoline aligns with environmentally responsible practices.

In conclusion,4,7-Dichloro-2-(trifluoromethyl)quinoline (CAS No. 702640-95-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug discovery to advanced materials development. As research continues to uncover new uses for this compound,4,7-Dichloro-2-(trifluoromethyl)quinoline is poised to remain a cornerstone of innovation in chemical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:702640-95-7)4,7-Dichloro-2-(trifluoromethyl)quinoline
A866647
Purity:99%
Quantity:5g
Price ($):363.0
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